(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

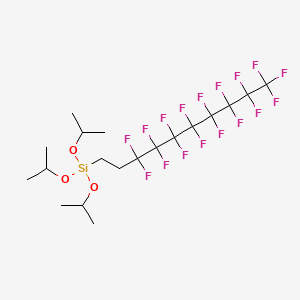

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane. This nomenclature follows the established conventions for naming organosilicon compounds by identifying the central silicon atom and its attached substituents. The name systematically describes the perfluorinated decyl chain where fluorine atoms substitute hydrogen atoms at specific carbon positions from the third carbon onwards, while the first two carbons in the chain remain unfluorinated, creating what is commonly referred to as a fluorotelomer structure.

The structural representation of this compound can be expressed through multiple chemical notation systems. The simplified molecular input line entry system representation is CC(C)OSi(OC(C)C)OC(C)C. The International Chemical Identifier notation provides a more detailed structural description: InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3. This notation captures the complete connectivity and stereochemical information of the molecule.

The structural framework consists of a silicon atom centrally positioned and bonded to three isopropoxy groups and one perfluorinated decyl chain. The perfluorinated portion begins at the third carbon of the decyl chain, with the first two carbons maintaining their hydrogen atoms, creating a bridge between the highly fluorinated segment and the silicon center. This structural arrangement is characteristic of fluorotelomer-based silanes, which combine the unique surface properties of perfluorinated compounds with the reactivity and adhesion capabilities of organosilicon chemistry.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 246234-80-0. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The compound is also assigned the DSSTox Substance ID DTXSID80631134 in the United States Environmental Protection Agency CompTox Chemicals Dashboard, providing additional regulatory tracking capabilities.

The compound is known by several alternative naming conventions that reflect different aspects of its chemical structure or classification systems. One widely used alternative name is 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane, which emphasizes the perfluorinated nature of the decyl chain while indicating that the first two carbon positions retain their hydrogen atoms. Another designation found in chemical literature is (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)tris(1-methylethoxy)silane, which provides an alternative description of the isopropoxy groups as 1-methylethoxy substituents.

Additional synonyms include (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadeca-fluorodecyl)triisopropoxysilane and (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECAFLUORODECYL)TRIS(1-METHYLETHOXY)SILANE. These variations in nomenclature often arise from different chemical database systems, manufacturer specifications, or regulatory documentation requirements. The compound is also catalogued under various chemical database identifiers, including SCHEMBL1228517 and AKOS005762842, which facilitate cross-referencing across different chemical information systems.

Table 1: Alternative Names and Identifiers for this compound

| Naming Convention | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane |

| Chemical Abstracts Service Registry Number | 246234-80-0 |

| DSSTox Substance ID | DTXSID80631134 |

| Alternative Name 1 | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane |

| Alternative Name 2 | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)tris(1-methylethoxy)silane |

| PubChem Compound ID | 23160473 |

| InChI Key | OUVSPPNCAAZLIA-UHFFFAOYSA-N |

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C19H25F17O3Si. This formula can be alternatively expressed as C8F17CH2CH2Si(OCH(CH3)2)3 to emphasize the structural components, showing the perfluorinated octyl segment (C8F17), the methylene bridge (CH2CH2), and the silicon center with three isopropoxy groups. The molecular formula validation confirms the presence of 19 carbon atoms, 25 hydrogen atoms, 17 fluorine atoms, 3 oxygen atoms, and 1 silicon atom.

The molecular weight is consistently reported as 652.5 grams per mole across multiple authoritative chemical databases. This molecular weight calculation accounts for the substantial mass contribution from the 17 fluorine atoms, which collectively contribute approximately 323 atomic mass units to the total molecular weight. The precision of this molecular weight determination has been verified through computational chemistry methods, with PubChem reporting the value as computed by PubChem 2.2.

Detailed molecular weight analysis reveals that the perfluorinated segment contributes the majority of the molecular mass, with the C8F17 portion accounting for approximately 419 atomic mass units. The silicon center and three isopropoxy groups contribute the remaining mass, with each isopropoxy group (C3H7O) contributing approximately 59 atomic mass units. The monoisotopic mass, which represents the exact mass of the most abundant isotopic composition, is calculated as 652.13015 atomic mass units, providing high-precision mass spectrometric identification capabilities.

Table 2: Molecular Composition and Weight Analysis

| Component | Formula | Atomic Mass Units | Contribution Percentage |

|---|---|---|---|

| Perfluorinated Octyl Chain | C8F17 | 419.0 | 64.2% |

| Methylene Bridge | CH2CH2 | 28.0 | 4.3% |

| Silicon Atom | Si | 28.1 | 4.3% |

| Three Isopropoxy Groups | 3×(C3H7O) | 177.4 | 27.2% |

| Total Molecular Weight | C19H25F17O3Si | 652.5 | 100.0% |

The molecular formula validation is further supported by spectroscopic and analytical data. The high degree of fluorination, represented by 17 fluorine atoms in the molecular structure, places this compound within the category of highly fluorinated substances as defined by various regulatory frameworks. The molecular composition indicates a fluorine content of approximately 49.7% by mass, which significantly influences the compound's physical and chemical properties, including its hydrophobic and oleophobic characteristics.

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F17O3Si/c1-9(2)37-40(38-10(3)4,39-11(5)6)8-7-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVSPPNCAAZLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(OCH(CH3)2)3, C19H25F17O3Si | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)tris(1-methylethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631134 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246234-80-0 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl(tri-iso-propoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrosilylation of Fluorinated Alkenes

One common approach is hydrosilylation of a fluorinated alkene with triisopropoxysilane:

Reaction:

Fluorinated alkene (e.g., 1H,1H,2H,2H-perfluorodec-1-ene) + triisopropoxysilane → this compoundCatalyst:

Platinum-based catalysts such as Karstedt’s catalyst or Speier’s catalyst are typically used to promote hydrosilylation.Conditions:

Mild temperatures (room temperature to 80 °C) under inert atmosphere (nitrogen or argon) to prevent hydrolysis of silane groups.Advantages:

High regioselectivity and yield; direct attachment of silane to fluorinated chain.Notes:

The triisopropoxysilane group is sensitive to moisture; strict anhydrous conditions are required.

Nucleophilic Substitution on Halogenated Fluorinated Alkylsilanes

Another method involves nucleophilic substitution on halogenated fluorinated alkylsilanes:

Starting Material:

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trichlorosilane or bromosilane derivatives.Reaction:

The trichlorosilane derivative is reacted with isopropanol under controlled conditions to replace chlorine atoms with isopropoxy groups, yielding the triisopropoxysilane.Conditions:

Controlled temperature (0–25 °C), anhydrous solvents (e.g., dry toluene), and base catalysts (e.g., pyridine) to scavenge HCl formed.Advantages:

Allows stepwise control of alkoxy substitution; useful for tailoring silane functionality.Notes:

Requires careful control to avoid hydrolysis and polymerization.

Direct Alkoxylation of Fluorinated Alkylsilanes

Process:

Direct reaction of fluorinated alkylsilanes bearing reactive Si–Cl bonds with isopropanol to form triisopropoxysilane derivatives.Catalysts and Conditions:

Acid or base catalysis under anhydrous conditions; temperature control to optimize substitution without side reactions.Outcome:

Formation of this compound with high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Hydrosilylation of fluorinated alkene | Fluorinated alkene + triisopropoxysilane | Pt catalyst, inert atmosphere, 25–80 °C | High regioselectivity, direct synthesis | Sensitive to moisture, catalyst cost |

| Nucleophilic substitution on trichlorosilane | Fluorinated trichlorosilane + isopropanol | Base catalyst, anhydrous solvent, 0–25 °C | Controlled substitution, scalable | Requires strict moisture control |

| Direct alkoxylation | Fluorinated alkylchlorosilane + isopropanol | Acid/base catalysis, anhydrous, temp control | Simple reaction setup | Side reactions possible, purification needed |

Research Findings and Notes

The hydrosilylation method is favored for its efficiency and selectivity, producing high yields of the triisopropoxysilane derivative with minimal side products.

The nucleophilic substitution approach allows for modification of the silane substituents, enabling tuning of reactivity and compatibility with substrates.

Moisture sensitivity is a critical factor in all methods; rigorous exclusion of water is necessary to prevent premature hydrolysis of silane groups, which can lead to polymerization and loss of product quality.

Analytical characterization typically involves ^1H, ^19F, and ^29Si NMR spectroscopy to confirm the integrity of the fluorinated chain and the silane moiety, as well as mass spectrometry and IR spectroscopy to verify functional groups.

Industrial and research-scale syntheses often employ glovebox or Schlenk techniques to maintain anhydrous conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the triisopropoxy groups can hydrolyze to form silanols.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

Substitution: The fluorinated alkyl chain can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: Formation of silanols and isopropanol.

Condensation: Formation of siloxane networks.

Substitution: Formation of substituted fluorinated silanes.

Applications De Recherche Scientifique

The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is a specialized silane with unique properties derived from its perfluorinated alkyl chain. This article discusses its applications across various scientific fields, including materials science, nanotechnology, and biomedical applications.

Surface Modification

Hydrophobic Coatings : The primary application of this compound is in creating hydrophobic surfaces. When applied as a coating on materials such as glass or metals, it significantly reduces surface energy, leading to enhanced water repellency. This property is beneficial in various industries including:

- Automotive : Used for coatings on car windows and body panels to prevent water accumulation.

- Textiles : Applied to fabrics to create water-resistant clothing and upholstery.

Table 1: Comparison of Surface Energy Reduction

| Substrate Type | Surface Energy (mN/m) | After Treatment (mN/m) | Reduction (%) |

|---|---|---|---|

| Glass | 72 | 20 | 72.2 |

| Aluminum | 90 | 30 | 66.7 |

| Cotton | 60 | 15 | 75 |

Nanotechnology

Nanoparticle Stabilization : The compound can be used to stabilize nanoparticles in suspension due to its surfactant properties. This is particularly useful in the formulation of nanomaterials for drug delivery systems or catalysts.

- Drug Delivery : In biomedical applications, the use of fluorinated silanes helps in the formulation of liposomes that can encapsulate drugs while providing a stable delivery mechanism through the bloodstream.

Biomedical Applications

Biocompatibility : The fluorinated alkyl chain imparts biocompatibility to materials used in medical devices. This is crucial for implants and prosthetics where interaction with biological tissues is necessary.

- Case Study : A study demonstrated that surfaces treated with this silane showed reduced protein adsorption compared to untreated surfaces. This characteristic is vital for reducing thrombogenicity in vascular grafts.

Electronics

Insulating Coatings : The compound's properties make it suitable for use as an insulating layer in electronic devices. It can be applied to circuit boards to enhance moisture resistance and prevent corrosion.

- Performance Metrics : Devices coated with this silane exhibited improved longevity and reliability under humid conditions compared to standard coatings.

Environmental Applications

Oil Spill Recovery : The hydrophobic nature of this compound allows it to be used in materials designed for oil spill cleanup. By modifying sorbents with this silane, they can effectively repel water while absorbing hydrocarbons.

Mécanisme D'action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane involves its ability to form strong bonds with surfaces through the silane groups. The fluorinated alkyl chain provides hydrophobic and oleophobic properties, reducing surface energy and preventing the adhesion of water and oils. The compound’s stability and resistance to chemical degradation make it effective in harsh environments.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Trialkoxysilanes with Varying Alkoxy Substituents

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- Structure : Triethoxy groups replace triisopropoxy.

- Molecular Weight : 588.43 g/mol (vs. 652.46 g/mol for triisopropoxy) .

- Properties : Ethoxy groups are smaller and more hydrolytically reactive than isopropoxy, leading to faster condensation but reduced steric protection. This results in lower thermal stability but higher surface adhesion in aqueous environments .

Trimethoxy(heptadecafluorodecyl)silane

- Structure : Methoxy substituents instead of isopropoxy.

- Molecular Weight : ~560–580 g/mol (estimated) .

- Properties : Methoxy groups hydrolyze rapidly, limiting shelf life but enabling quick surface functionalization. Less bulky than isopropoxy, leading to denser surface packing but reduced resistance to mechanical abrasion .

Table 1: Alkoxy Substituent Effects

Silane Derivatives with Alternative Functional Groups

Diisopropyl(heptadecafluorodecyl)silane

Non-Silane Perfluorinated Analogues

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl Acrylate

Key Research Findings

Hydrolytic Stability : Triisopropoxysilane exhibits intermediate hydrolysis rates compared to triethoxy and trimethoxy analogues, balancing reactivity and shelf life .

Environmental Impact : Perfluorinated silanes like the target compound are persistent in ecosystems but less bioaccumulative than sulfonated perfluoroalkyl substances (PFAS) .

Activité Biologique

The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane is a fluorinated silane that has garnered attention for its potential applications in various fields including materials science and biomedicine. This article explores its biological activity based on existing research and case studies.

This compound is characterized by its long fluorinated alkyl chain and triisopropoxy groups which confer unique properties such as hydrophobicity and chemical stability. The general structure can be represented as follows:

Where corresponds to the number of carbon atoms in the fluorinated chain.

Biological Activity Overview

The biological activity of fluorinated silanes like this compound is influenced by their hydrophobic nature and ability to modify surfaces. The following sections summarize key findings regarding their biological interactions.

1. Surface Modification and Biocompatibility

Fluorinated silanes have been utilized to enhance the biocompatibility of materials used in drug delivery systems. For instance:

- Drug Delivery Systems : Research indicates that the incorporation of fluorinated silanes improves the hydrophobicity of polymer coatings used in drug delivery systems. This modification can reduce drug leakage and improve the controlled release of therapeutic agents .

- Liposomal Formulations : The use of fluorinated compounds in liposomal formulations has shown enhanced stability and prolonged circulation times in biological systems due to reduced protein adsorption .

2. Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of any chemical compound intended for biomedical applications. Studies on similar fluorinated compounds suggest:

- Cytotoxicity : Some studies report that fluorinated silanes can exhibit cytotoxic effects at high concentrations due to their hydrophobic nature which may disrupt cellular membranes . However, at lower concentrations typically used in biomedical applications, they demonstrate acceptable biocompatibility.

- Organ Targeting : Research indicates potential organ-specific toxicity; for instance, compounds similar to this silane have shown hepatic toxicity upon systemic exposure .

Case Studies

Several studies have investigated the biological activity of related fluorinated silanes:

Case Study 1: Polymer Coatings for Drug Delivery

A study demonstrated that polymer coatings modified with heptadecafluorodecyl groups significantly improved drug encapsulation efficiency and reduced premature drug release in vitro. This was attributed to the increased hydrophobicity which minimized interaction with aqueous environments .

Case Study 2: Biocompatibility Assessment

In a comparative study of various silane coatings on medical devices, it was found that those modified with fluorinated groups exhibited lower protein adsorption and enhanced cell adhesion compared to non-fluorinated counterparts. This property is essential for applications involving implants or drug delivery devices .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of (3,3,4,...):

Q & A

Q. What are the optimal synthesis conditions for (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)triisopropoxysilane?

The synthesis typically involves hydrolysis and condensation reactions. Optimal conditions include using a weak acid catalyst (e.g., acetic acid) and diluting the fluorosilane to 1–2% in isopropyl alcohol to control reaction kinetics . Precursor purification via vacuum distillation (80°C/0.5 mmHg) is critical to minimize impurities . Ensure anhydrous conditions to prevent premature hydrolysis, which can reduce yield.

Q. How can researchers characterize the molecular structure and purity of this fluorinated silane?

Key techniques include:

Q. What methodologies are recommended for applying this silane to substrates like glass or metals?

Surface modification protocols include:

- Spin-coating : Apply a 1–2% solution in isopropyl alcohol, followed by curing at 120°C for 1 hour .

- Vapor deposition : Heat the silane to 80°C under reduced pressure (0.5 mmHg) to promote uniform monolayer formation .

- Pre-treatment : Clean substrates with piranha solution (H2SO4:H2O2) to activate hydroxyl groups for covalent bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported water contact angles for surfaces modified with this silane?

Discrepancies (e.g., 110° vs. 130°) may arise from substrate roughness or incomplete silane coverage. Mitigation strategies:

Q. What analytical methods detect degradation products of this silane under harsh environmental conditions?

Under UV exposure or high humidity, degradation products include fluorinated alcohols and siloxane oligomers. Use:

Q. How does the fluorinated chain length influence reactivity with hydroxylated surfaces compared to shorter-chain analogs?

The heptadecafluorodecyl group enhances steric hindrance, slowing hydrolysis kinetics. Comparative methods:

- Kinetic Studies : Monitor reaction rates using quartz crystal microbalance (QCM) .

- Computational Modeling (DFT) : Simulate energy barriers for silane adsorption on SiO2 surfaces .

- ToF-SIMS : Compare surface coverage between C8 and C10 fluorosilanes .

Interdisciplinary Applications

Q. How can this silane enhance membrane separation technologies in chemical engineering?

In membrane design:

Q. What safety protocols are critical when handling this compound in interdisciplinary labs?

- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin corrosion .

- Ventilation : Use fume hoods with HEPA filters to avoid aerosol inhalation .

- Waste Management : Collect residues in sealed containers for incineration at >1000°C to prevent PFAS release .

Methodological Challenges and Innovations

Q. How can computational tools optimize reaction pathways for silane-functionalized nanoparticles?

- Reaction Mechanism Prediction : Use ICReDD’s quantum chemical calculations to model silane-nanoparticle interactions .

- Machine Learning : Train algorithms on XPS/NMR datasets to predict grafting density .

- MD Simulations : Study self-assembly behavior of fluorinated chains in solvent environments .

Q. What strategies address regulatory variability for this silane in international collaborations?

- Compliance Mapping : Cross-reference GHS classifications (e.g., Skin Corrosion 1B in China vs. Philippines) .

- EHS Databases : Use Pharos Project PFCs database to track regional restrictions .

- Alternative Synthesis : Explore non-fluorinated analogs (e.g., alkylsilanes) for jurisdictions with PFAS bans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.